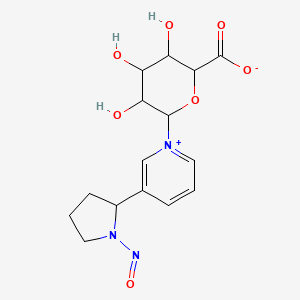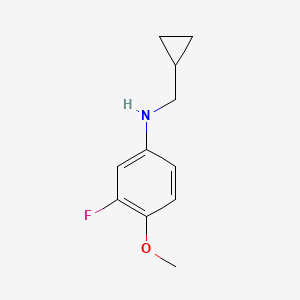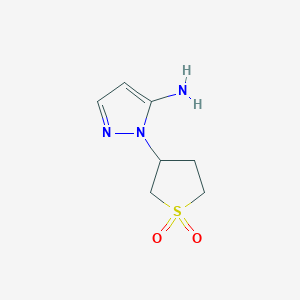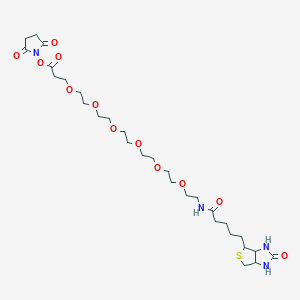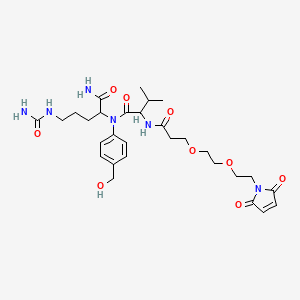
Mal-PEG2-Val-Cit-PAB-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-PEG2-Val-Cit-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis targeting chimeras (PROTACs). This compound is designed to enhance the solubility and stability of the conjugates, allowing for targeted delivery of therapeutic agents to specific cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-Val-Cit-PAB-OH involves multiple steps, starting with the preparation of the maleimide-PEG2-Val-Cit-PAB intermediate. The maleimide group is reactive toward thiol groups between pH 6.5 to 7.5, while the Val-Cit component is specifically cleaved by cathepsin B, an enzyme present in lysosomes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is purified and characterized to ensure high purity and consistency for research and therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG2-Val-Cit-PAB-OH undergoes several types of reactions, including:
Cleavage by Cathepsin B: The Val-Cit component is specifically cleaved by cathepsin B, releasing the payload in the lysosome.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups, forming stable thioether bonds.
Common Reagents and Conditions
Cathepsin B: Used for the specific cleavage of the Val-Cit component.
Thiol-containing molecules: React with the maleimide group under mild acidic to neutral pH conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Mal-PEG2-Val-Cit-PAB-OH has a wide range of applications in scientific research, including:
Antibody-Drug Conjugates (ADCs): Used as a linker to attach therapeutic agents to antibodies, allowing for targeted delivery to specific cells
PROTACs: Used as a linker in the synthesis of PROTACs, which target specific proteins for degradation
Biological Research: Used in studies involving targeted drug delivery and protein degradation mechanisms
Mecanismo De Acción
Mal-PEG2-Val-Cit-PAB-OH exerts its effects through the following mechanisms:
Cleavage by Cathepsin B: The Val-Cit component is cleaved by cathepsin B, releasing the therapeutic payload within the lysosome.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on target proteins or antibodies, forming stable thioether bonds.
Comparación Con Compuestos Similares
Similar Compounds
Mal-PEG4-Val-Cit-PAB-OH: Similar structure with a longer PEG chain, providing increased solubility.
Mal-amido-PEG2-Val-Cit-PAB-PNP: Contains a p-nitrophenyl (PNP) group, which can be substituted by nucleophiles.
Uniqueness
Mal-PEG2-Val-Cit-PAB-OH is unique due to its specific cleavage by cathepsin B and its ability to form stable thioether bonds with thiol groups. This makes it highly effective in targeted drug delivery and protein degradation applications .
Propiedades
Fórmula molecular |
C29H42N6O9 |
|---|---|
Peso molecular |
618.7 g/mol |
Nombre IUPAC |
5-(carbamoylamino)-2-[N-[2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide |
InChI |
InChI=1S/C29H42N6O9/c1-19(2)26(33-23(37)11-14-43-16-17-44-15-13-34-24(38)9-10-25(34)39)28(41)35(21-7-5-20(18-36)6-8-21)22(27(30)40)4-3-12-32-29(31)42/h5-10,19,22,26,36H,3-4,11-18H2,1-2H3,(H2,30,40)(H,33,37)(H3,31,32,42) |
Clave InChI |
FUIUTNYVVFCDIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate](/img/structure/B12316416.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide](/img/structure/B12316424.png)
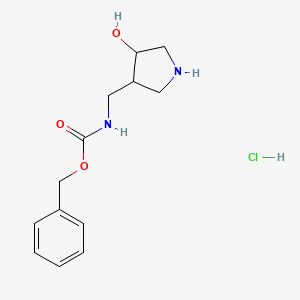



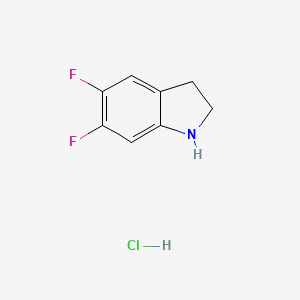
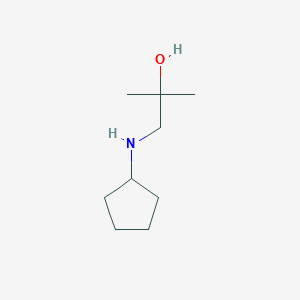
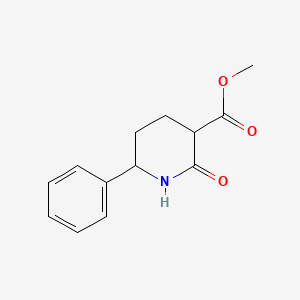
methyl)pyrrolidine](/img/structure/B12316470.png)
